molecular formula C20H23NOS B1324820 4-Piperidinomethyl-4'-thiomethylbenzophenone CAS No. 898771-26-1

4-Piperidinomethyl-4'-thiomethylbenzophenone

Cat. No.: B1324820
CAS No.: 898771-26-1
M. Wt: 325.5 g/mol
InChI Key: YXLWYKJKSWEDDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Piperidinomethyl-4’-thiomethylbenzophenone typically involves the reaction of 4-chloromethylbenzophenone with piperidine and thiomethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography .

Chemical Reactions Analysis

4-Piperidinomethyl-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the piperidinomethyl group can interact with neurotransmitter receptors, while the benzophenone moiety can bind to proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

4-Piperidinomethyl-4’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique features of 4-Piperidinomethyl-4’-thiomethylbenzophenone, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLWYKJKSWEDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642685
Record name [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-26-1
Record name [4-(Methylsulfanyl)phenyl]{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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